2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
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Overview
Description
2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is an organic compound with a complex structure that includes benzylamino, ethylamino, and m-tolylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzylamine and m-toluidine derivatives, followed by their reaction with ethylamine and other reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as pH, temperature, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid
- 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid
- 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
Uniqueness
2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the m-tolylamino group, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-[2-(benzylamino)ethylamino]-4-(3-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-6-5-9-17(12-15)23-19(24)13-18(20(25)26)22-11-10-21-14-16-7-3-2-4-8-16/h2-9,12,18,21-22H,10-11,13-14H2,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUMEIXLTPMYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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